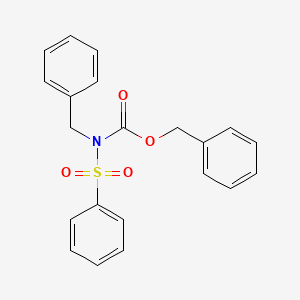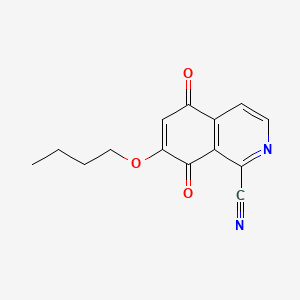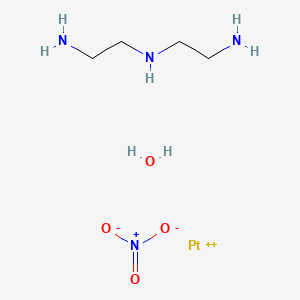
Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N',N'')aqua-, (SP-4-2)-, dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate is a coordination complex of platinum. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. The platinum center is coordinated with an aqua ligand and a tridentate ligand, N-(2-aminoethyl)-1,2-ethanediamine, forming a stable complex.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate typically involves the reaction of platinum(II) salts with N-(2-aminoethyl)-1,2-ethanediamine in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{Pt(II) salt} + \text{N-(2-aminoethyl)-1,2-ethanediamine} + \text{H}_2\text{O} \rightarrow \text{Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate undergoes various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form different platinum complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines under controlled temperatures and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands.
Applications De Recherche Scientifique
Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: Investigated for its anticancer properties, particularly in the treatment of certain types of cancer.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate involves its interaction with cellular components. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a different ligand structure.
Carboplatin: Similar to cisplatin but with a different leaving group, leading to reduced side effects.
Oxaliplatin: Contains a different ligand system, offering a distinct spectrum of activity.
Uniqueness
Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate is unique due to its specific ligand arrangement, which provides distinct chemical and biological properties compared to other platinum complexes. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
86493-50-7 |
|---|---|
Formule moléculaire |
C4H15N4O4Pt+ |
Poids moléculaire |
378.27 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;platinum(2+);nitrate;hydrate |
InChI |
InChI=1S/C4H13N3.NO3.H2O.Pt/c5-1-3-7-4-2-6;2-1(3)4;;/h7H,1-6H2;;1H2;/q;-1;;+2 |
Clé InChI |
NGVMKFVSAJIXDY-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCN)N.[N+](=O)([O-])[O-].O.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



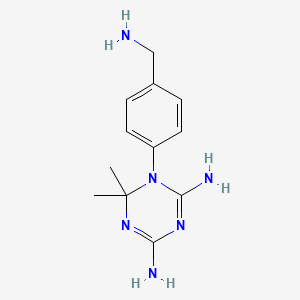

![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
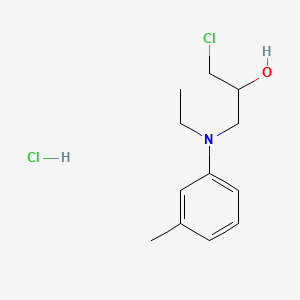
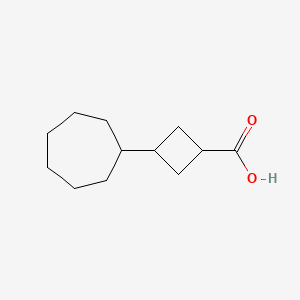
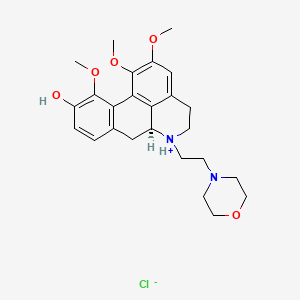
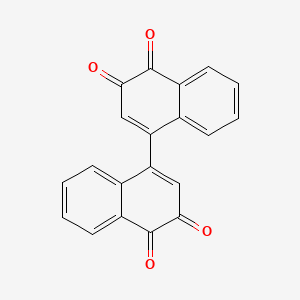
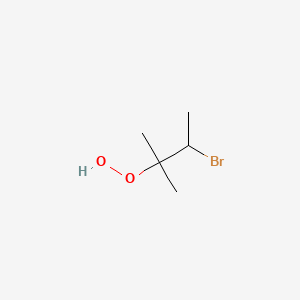
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)

